2-(4-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene core. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive chromenes.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The presence of the 4-fluorophenyl group can enhance the compound’s binding affinity and specificity towards certain targets. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H13FO4 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13FO4/c19-15-7-5-12(6-8-15)16(20)11-23-18(21)14-9-13-3-1-2-4-17(13)22-10-14/h1-9H,10-11H2 |
InChI Key |
YNSFMQARNUXRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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